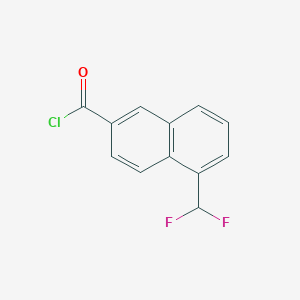

1-(Difluoromethyl)naphthalene-6-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Difluoromethyl)naphthalene-6-carbonyl chloride is an organic compound with the molecular formula C₁₂H₇ClF₂O. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethyl and carbonyl chloride functional groups.

Preparation Methods

The synthesis of 1-(Difluoromethyl)naphthalene-6-carbonyl chloride typically involves the introduction of the difluoromethyl group and the carbonyl chloride group onto the naphthalene ring. One common method involves the reaction of naphthalene with difluoromethylating agents followed by chlorination to introduce the carbonyl chloride group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and improved safety. These methods are designed to produce the compound in larger quantities while maintaining high purity .

Chemical Reactions Analysis

1-(Difluoromethyl)naphthalene-6-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or carboxylic acids under specific conditions.

Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-(Difluoromethyl)naphthalene-6-carbonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for creating novel compounds.

Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its aromatic structure.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-6-carbonyl chloride depends on its specific application. In chemical reactions, the carbonyl chloride group acts as an electrophile, readily reacting with nucleophiles to form new bonds. The difluoromethyl group can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

1-(Difluoromethyl)naphthalene-6-carbonyl chloride can be compared to other naphthalene derivatives, such as:

Naphthalene-1-carbonyl chloride: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.

1-(Trifluoromethyl)naphthalene-6-carbonyl chloride: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to different reactivity and stability profiles.

Naphthalene-6-carbonyl chloride: Does not have any fluorine atoms, resulting in different chemical properties and applications.

Biological Activity

1-(Difluoromethyl)naphthalene-6-carbonyl chloride is an organic compound characterized by its unique structure, which includes a difluoromethyl group and a carbonyl chloride functional group attached to a naphthalene ring. Its molecular formula is C₁₂H₇ClF₂O, with a molecular weight of 240.63 g/mol. The presence of fluorine atoms in its structure often enhances the compound's chemical stability and reactivity, making it valuable in various applications.

The compound can undergo various chemical transformations, making it versatile in synthetic applications. Its unique substitution pattern and functional groups impart distinct chemical and biological properties compared to similar compounds.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Trifluoromethyl)-6-fluoronaphthalene | C₁₁H₇F₃ | Contains an additional fluorine atom enhancing lipophilicity. |

| 1-(Difluoromethyl)-2-fluoronaphthalene | C₁₁H₇F₂ | Different substitution pattern affecting reactivity. |

| 5-(Difluoromethyl)-naphthalene | C₁₁H₈F₂ | Similar core structure but different functional groups. |

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. The difluoromethyl group may enhance metabolic stability and bioavailability, making such compounds potential candidates for pharmaceutical applications.

Potential Biological Applications

- Anticancer Activity : Compounds with similar structures have shown promising anticancer effects through mechanisms such as apoptosis induction and inhibition of specific proteins involved in cancer progression.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of naphthalene compounds can exhibit antimicrobial activity against various strains of bacteria, including Staphylococcus aureus.

- Pharmaceutical Probes : The unique properties of fluorinated compounds make them suitable as probes in biological imaging and drug development.

Case Studies

Several studies have explored the biological activities of naphthalene derivatives:

- Anticancer Studies : Research indicates that certain naphthalene-based compounds effectively inhibit cancer cell growth by targeting specific signaling pathways. For instance, a study demonstrated that a related compound induced apoptosis in bladder cancer cell lines by downregulating the X-linked inhibitor of apoptosis protein (XIAP) .

- Antimicrobial Activity : A study highlighted the antimicrobial effects of structurally similar compounds against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL . This suggests potential for further exploration into the antimicrobial efficacy of this compound.

Research Findings

Research findings indicate that the incorporation of fluorine atoms can significantly alter the biological activity of organic compounds:

- Enhanced Stability : Fluorinated compounds often exhibit increased metabolic stability, which is crucial for therapeutic applications.

- Increased Lipophilicity : The presence of fluorine can enhance lipophilicity, improving cellular uptake and bioavailability.

Properties

Molecular Formula |

C12H7ClF2O |

|---|---|

Molecular Weight |

240.63 g/mol |

IUPAC Name |

5-(difluoromethyl)naphthalene-2-carbonyl chloride |

InChI |

InChI=1S/C12H7ClF2O/c13-11(16)8-4-5-9-7(6-8)2-1-3-10(9)12(14)15/h1-6,12H |

InChI Key |

IWQDDMJUDJQKIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)Cl)C(=C1)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.